REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl.N([O-])=O.[Na+].[N-:14]=[N+:15]=[N-].[Na+]>O>[N:6]([C:5]1[CH:7]=[CH:8][C:2]([I:1])=[CH:3][CH:4]=1)=[N+:14]=[N-:15] |f:2.3,4.5|
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Name
|
|
Quantity
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6 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
7.5 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.1 g
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Type
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reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
13 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
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18 mL
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
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Type
|
solvent
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Smiles
|
O
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Type
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CUSTOM
|
Details
|
after stirring for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled with ice
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Type
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ADDITION
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Details
|
the resulting solution was added dropwise slowly to the dispersion
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Type
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CUSTOM
|
Details
|
the diazotization reaction
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Type
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EXTRACTION
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Details
|
the mixture was subjected to extraction with benzene
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Type
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CUSTOM
|
Details
|
After the dehydration with sodium sulfate, benzene was evaporated
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |